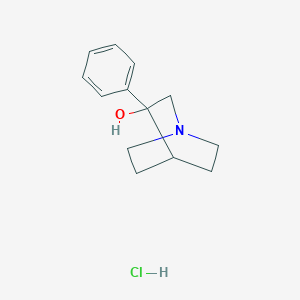
3-Phenylquinuclidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenylquinuclidin-3-ol hydrochloride (3-PQHCl) is a synthetic compound with a wide range of applications in scientific research. It is a quinuclidine derivative that is used in a variety of laboratory experiments, from biochemical and physiological studies to pharmacological applications. 3-PQHCl is a white crystalline powder, soluble in water and ethanol, and with a melting point of 231-233°C. The compound has been used in a number of studies due to its unique properties, such as its low toxicity, low volatility, and low reactivity.
Scientific Research Applications
Antimalarial Activity
- 3-Phenylquinuclidin-3-ol hydrochloride derivatives demonstrate significant antimalarial potency. Studies indicate their effectiveness against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects in humans (Werbel et al., 1986).
Antimicrobial Activity
- Compounds synthesized from 3-Phenylquinuclidin-3-ol hydrochloride exhibit potent antimicrobial properties. Research shows effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans (B'Bhatt & Sharma, 2017).
Chemical Synthesis and Processing
- The compound plays a role in chemical synthesis processes, particularly in enantioselective hydrolysis and subsequent applications in pharmacology. Its role in producing neuromodulators acting on muscarinic receptors highlights its importance in medicinal chemistry (Nomoto et al., 2003).
Neuroprotective and Anticonvulsant Activities
- Studies on derivatives of 3-Phenylquinuclidin-3-ol hydrochloride show potential neuroprotective effects. They exhibit strong inhibition of certain receptors in the brain, suggesting possible applications in treating neurological disorders (Ohtani et al., 2002).
Biological Activity in Cell Membranes
- Research on hydrochlorides of related compounds reveals their ability to produce a membrane-stabilizing effect, impacting cell membrane components. Though not significantly antioxidant, their bioactivity in cellular contexts is noted (Малакян et al., 2010).
Alzheimer's Disease Treatment Research
- The compound's derivatives are involved in the synthesis of drugs for Alzheimer's disease treatment, demonstrating the utility of 3-Phenylquinuclidin-3-ol hydrochloride in developing treatments for neurodegenerative diseases (Li et al., 2018).
Antihistamine Drug Production
- It's used in the production of antihistamine drugs, with its derivatives serving as impurities in the manufacturing process. This indicates its role in medicinal chemistry and drug development (Puriņš et al., 2020).
Repurposing for COVID-19 Treatment
- Research includes screening for inhibitors against the SARS-CoV-2 virus, illustrating the compound's potential in repurposing for emergent infectious diseases (Chiou et al., 2021).
5-HT2A Receptor Antagonist Study
- Studies on derivatives of 3-Phenylquinuclidin-3-ol hydrochloride show their role as 5-HT2A receptor antagonists. This implies potential applications in psychiatric and neurological disorders (Ogawa et al., 2002).
Stress Condition Stability Studies
- Investigations into the stability of related substances under stress conditions highlight the compound's robustness and potential pharmaceutical applications (Гендугов et al., 2021).
properties
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXEYSORZZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinuclidin-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
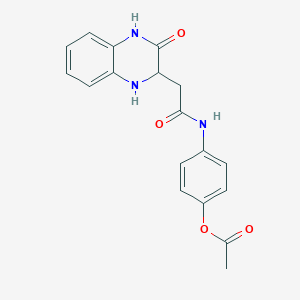


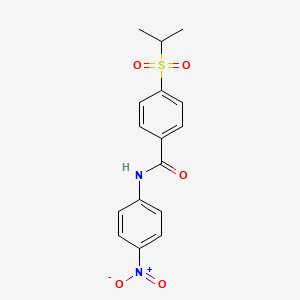
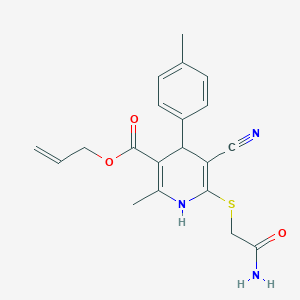


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

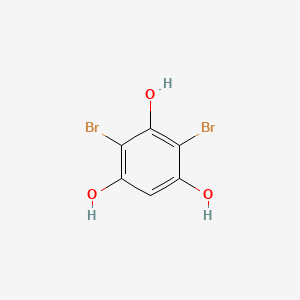
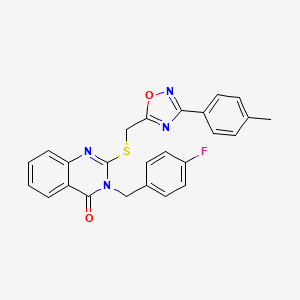

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)